2-Bromo-4-(trifluoromethylthio)anisole
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Overview
Description
2-Bromo-4-(trifluoromethylthio)anisole is an organic compound characterized by the presence of bromine, trifluoromethylthio, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(trifluoromethylthio)anisole typically involves the bromination of 4-(trifluoromethylthio)anisole. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(trifluoromethylthio)anisole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and other functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki and Heck reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents replacing the bromine atom, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromo-4-(trifluoromethylthio)anisole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the interactions of brominated and trifluoromethylthio groups with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(trifluoromethylthio)anisole involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect molecular pathways and biological processes, making the compound useful in research and development.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)anisole: Similar structure but with a trifluoromethyl group instead of a trifluoromethylthio group.
4-Bromoanisole: Lacks the trifluoromethylthio group, making it less reactive in certain chemical reactions.
2-Bromoanisole: Similar but lacks the trifluoromethylthio group, affecting its chemical properties and applications.
Uniqueness
2-Bromo-4-(trifluoromethylthio)anisole is unique due to the presence of both bromine and trifluoromethylthio groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-bromo-1-methoxy-4-(trifluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3OS/c1-13-7-3-2-5(4-6(7)9)14-8(10,11)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPWQSKWXBPJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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